Lipophilicity (XLogP) Comparison with Common Ester Analogs
Allyl 4-(4-bromophenyl)piperazine-1-carboxylate exhibits a computed XLogP3-AA value of 3.1, which is intermediate between the more lipophilic tert-butyl carbamate analog (XLogP ~3.8) and the more hydrophilic ethyl carbamate analog (XLogP ~2.4) [1][2]. This specific lipophilicity range is often correlated with optimal oral absorption and blood-brain barrier penetration, making it a strategic choice for CNS-targeted research without the metabolic instability associated with high logP compounds.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate (Estimated XLogP ~2.4) and tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate (Estimated XLogP ~3.8) |
| Quantified Difference | Intermediate value; ~0.7 units higher than ethyl analog and ~0.7 units lower than tert-butyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
This quantified difference in lipophilicity allows researchers to select this specific analog to achieve a desired balance between solubility and membrane permeability, a critical parameter in lead optimization programs.
- [1] PubChem. (2025). Computed Properties for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. PubChem Compound Summary for CID 46739420. View Source
- [2] PubChem. (2025). Computed Properties for Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate (CID 11050566). View Source
